Biolimus A9 - 851536-75-9

Biolimus A9

Catalog Number: EVT-284889
CAS Number: 851536-75-9
Molecular Formula: C55H87NO14
Molecular Weight: 986.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Biolimus A9, also known as Biolimus A9, is a semi-synthetic derivative of sirolimus, belonging to the class of drugs called rapamycins. [] It is a potent immunosuppressive and antiproliferative agent. [, ] Biolimus A9 has gained significant attention in scientific research due to its use as a coating for drug-eluting stents designed to prevent restenosis after coronary angioplasty. [, ] These stents aim to deliver Biolimus A9 locally to the vessel wall, inhibiting the proliferation of smooth muscle cells that can lead to restenosis. [, ]

Synthesis Analysis

While the specific details of Biolimus A9 synthesis are not extensively discussed in the provided literature, it is known to be synthesized through modifications of the “rapamycin ring structure” of sirolimus. [] This involves adding or removing atoms or chemical groups to achieve desired properties like increased lipophilicity, altered potency, and improved pharmacokinetic profiles compared to sirolimus. []

Molecular Structure Analysis

Biolimus A9 is characterized by an alkoxy-alkyl group replacing hydrogen at position 42-O of the sirolimus molecule. [] This modification contributes to its enhanced lipophilicity compared to sirolimus, allowing for better penetration into vascular tissues and longer retention within the vessel wall. []

Mechanism of Action

Biolimus A9, similar to other rapamycin derivatives, exerts its biological effects by binding to the intracellular protein FKBP-12. [] This complex then interacts with the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. [] By inhibiting mTOR, Biolimus A9 effectively blocks the signaling pathways that promote smooth muscle cell proliferation, thereby preventing neointimal hyperplasia and reducing the risk of restenosis after stent implantation. [, ]

Physical and Chemical Properties Analysis

Biolimus A9 is highly lipophilic due to the alkoxy-alkyl modification at the 42-O position. [, ] This property contributes to its sustained release from drug-eluting stents and prolonged residence time within the vessel wall. [, ] Its lipophilicity allows it to readily penetrate the lipid-rich environment of cell membranes, enhancing its cellular uptake and effectiveness in inhibiting smooth muscle cell proliferation. []

Applications

Biolimus A9 has found its primary scientific application as an antiproliferative agent in drug-eluting stents. [, ] Here are some key applications and associated benefits:

  • Preventing Restenosis: Biolimus A9 effectively inhibits neointimal hyperplasia, the excessive growth of smooth muscle cells within the vessel wall that leads to restenosis after coronary angioplasty. [, , , , , , , , , , , , , , ] This application significantly reduces the need for repeat revascularization procedures. [, , , , ]
  • Polymer-free Stent Technology: Biolimus A9's high lipophilicity enables its use in polymer-free drug-coated stents. [, , , , , , ] These stents eliminate the potential inflammatory response associated with polymer-based drug delivery, offering improved long-term safety and potentially reducing the risk of late stent thrombosis. [, , , , , , , ]
  • Improving Arterial Healing: Studies suggest that Biolimus A9, particularly in polymer-free stents, may promote better arterial healing compared to stents with durable polymers. [, , ] This is reflected in faster and more complete endothelialization, the process of covering the stent struts with a layer of endothelial cells, which is crucial for long-term vessel health. [, , , ]

Real-World Examples:

  • The BioMatrix stent, coated with Biolimus A9 and a biodegradable polymer, has been widely studied and shown to be effective in reducing restenosis rates. [, , , ]
  • The BioFreedom stent, a polymer-free stent coated with Biolimus A9, has demonstrated promising results in high bleeding risk patients, allowing for shorter dual antiplatelet therapy duration. [, , , , , ]

Sirolimus

    Compound Description: Sirolimus, also known as rapamycin, is a macrolide compound with potent immunosuppressive and antiproliferative properties. It acts by forming a complex with the intracellular protein FKBP12, which then inhibits the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. [] Sirolimus has been widely used as an immunosuppressant in organ transplantation and is also incorporated into drug-eluting stents to prevent restenosis after coronary angioplasty. []

Paclitaxel

    Compound Description: Paclitaxel is a diterpenoid compound with potent antiproliferative activity. It stabilizes microtubules, preventing their depolymerization and interfering with cell division, ultimately leading to cell death. [, ] Like sirolimus, paclitaxel is also used in drug-eluting stents to prevent restenosis. [, ]

Everolimus

    Compound Description: Everolimus is a derivative of sirolimus, belonging to the rapamycin family of compounds. It exhibits a similar mechanism of action to sirolimus, inhibiting mTOR signaling by forming a complex with FKBP12. [, ] Everolimus is used as an immunosuppressant in organ transplantation and has also been investigated for its anticancer activity. [, ]

    Relevance: Everolimus and Biolimus A9 are both structurally related to sirolimus and belong to the same class of mTOR inhibitors. [, ] They are incorporated into drug-eluting stents to prevent restenosis, highlighting their shared therapeutic application. [, ] Although both compounds possess improved pharmacokinetic profiles compared to sirolimus, Biolimus A9 exhibits enhanced lipophilicity, potentially leading to a more sustained drug release and a reduced need for prolonged dual antiplatelet therapy. [, ]

Zotarolimus

    Compound Description: Zotarolimus, another sirolimus analog, is a semi-synthetic macrolide compound that also acts as an mTOR inhibitor. [, ] Similar to other sirolimus derivatives, zotarolimus exhibits potent immunosuppressive and antiproliferative properties. [, ] It is primarily used in drug-eluting stents to prevent restenosis after coronary angioplasty. [, ]

    Relevance: Both Zotarolimus and Biolimus A9 are structural analogs of sirolimus, sharing a similar mechanism of action by inhibiting mTOR. [, ] They are incorporated into drug-eluting stents to inhibit neointimal hyperplasia and prevent restenosis. [, ] Although they share a common therapeutic application, subtle differences in their chemical structures and pharmacokinetic properties may lead to variations in their clinical efficacy and safety profiles. [, ]

Properties

CAS Number

851536-75-9

Product Name

Umirolimus

IUPAC Name

(1R)-12-[1-[4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C55H87NO14

Molecular Weight

986.3 g/mol

InChI

InChI=1S/C55H87NO14/c1-12-67-26-27-68-45-24-22-41(31-48(45)65-10)30-37(5)47-33-44(57)36(4)29-39(7)50(59)51(66-11)49(58)38(6)28-34(2)18-14-13-15-19-35(3)46(64-9)32-42-23-21-40(8)55(63,70-42)52(60)53(61)56-25-17-16-20-43(56)54(62)69-47/h13-15,18-19,29,34,36-38,40-43,45-48,50-51,59,63H,12,16-17,20-28,30-33H2,1-11H3/t34?,36?,37?,38?,40?,41?,42?,43?,45?,46?,47?,48?,50?,51?,55-/m1/s1

InChI Key

YYSFXUWWPNHNAZ-OJTYGFHOSA-N

SMILES

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C

Solubility

Soluble in DMSO

Synonyms

40-O-(2-ethoxyethyl)rapamycin
42-O-(2-ethoxyethyl) rapamycin
Biolimus A9
rapamycin, 42-O-(2-ethoxyethyl)-
TRM-986
umirolimus

Canonical SMILES

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C

Isomeric SMILES

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC([C@@](O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.